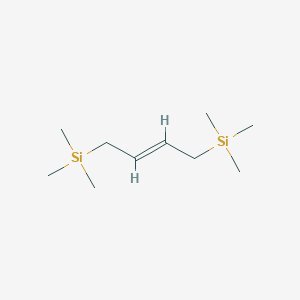
1,4-Bis(trimethylsilyl)-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(trimethylsilyl)-2-butene is an organosilicon compound with the molecular formula C10H24Si2. It is characterized by the presence of silicon atoms within its structure, which imparts unique chemical properties. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trimethylsilyl)-2-butene typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Temperature: Moderate temperatures around 50-100°C.
Solvent: Solvents like toluene or hexane are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process is designed to be efficient and cost-effective, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(trimethylsilyl)-2-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert it to simpler silane compounds.
Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like chlorine or bromine are used in the presence of a catalyst.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Simpler silane compounds.
Substitution: Halogenated silicon compounds.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Organic Synthesis:
- Reagent in Reactions: 1,4-Bis(trimethylsilyl)-2-butene serves as a versatile reagent in organic synthesis, particularly in the formation of various siloxanes and silanes. Its trimethylsilyl groups can be substituted or removed under mild conditions, facilitating the synthesis of complex organic molecules .
- Protecting Group: The compound is used as a protecting group for sensitive functional groups during multi-step syntheses, enhancing the stability of reactive intermediates.
-
Materials Science:
- Polymer Production: It is utilized in the production of advanced materials such as polymers and coatings. The incorporation of silicon into polymer matrices can enhance thermal stability and mechanical properties.
- Nanocomposites: Research has shown that incorporating this compound into nanocomposites can improve their mechanical and thermal properties, making them suitable for high-performance applications .
-
Medicinal Chemistry:
- Drug Delivery Systems: The compound is being investigated for its potential use in drug delivery systems due to its ability to modify biomolecules for enhanced stability and reactivity. Its silicon-containing structure allows for better interaction with biological systems .
- Pharmaceutical Formulations: Studies are exploring its role as an excipient in pharmaceutical formulations, where it may enhance the solubility and bioavailability of certain drugs.
Data Table: Comparison of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Organic Synthesis | Reagent for siloxane formation | Versatile reactivity |
| Protecting group for functional groups | Enhanced stability | |
| Materials Science | Polymer production | Improved thermal and mechanical properties |
| Nanocomposite enhancement | High-performance applications | |
| Medicinal Chemistry | Drug delivery systems | Enhanced stability and reactivity |
| Pharmaceutical formulations | Improved solubility and bioavailability |
Case Studies
-
Synthesis of Tetrasilyl-substituted Butadienes:
A study demonstrated the use of this compound as a precursor for synthesizing tetrasilyl-substituted butadienes via hydrosilylation reactions. This method showcased the compound's utility in creating complex silane derivatives essential for advanced material applications . -
Modification of Biomolecules:
Research has indicated that modifying biomolecules using this compound can significantly enhance their stability against hydrolysis. This property is particularly beneficial in developing drug delivery systems where prolonged activity is desired . -
Nanocomposite Development:
A recent study explored the incorporation of this compound into polymer matrices to create nanocomposites with superior mechanical properties. The results indicated that these materials exhibited enhanced strength and thermal resistance compared to traditional polymers .
Wirkmechanismus
The mechanism of action of 1,4-Bis(trimethylsilyl)-2-butene involves its interaction with various molecular targets. The silicon atoms in the compound can form bonds with other elements, facilitating various chemical transformations. The pathways involved include:
Formation of Silanol Groups: Through oxidation reactions.
Substitution Reactions: Leading to the formation of new silicon-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Diethoxy-1,2-bis(trimethylsilyloxy)ethylene
- 3,6-Dioxa-2,7-disilaoctane, 2,2,7,7-tetramethyl-4,4,5,5-tetraphenyl-
Uniqueness
1,4-Bis(trimethylsilyl)-2-butene is unique due to its specific structural arrangement and the presence of silicon atoms, which impart distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance.
Eigenschaften
CAS-Nummer |
16054-35-6 |
|---|---|
Molekularformel |
C10H24Si2 |
Molekulargewicht |
200.47 g/mol |
IUPAC-Name |
trimethyl-[(E)-4-trimethylsilylbut-2-enyl]silane |
InChI |
InChI=1S/C10H24Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H,9-10H2,1-6H3/b8-7+ |
InChI-Schlüssel |
DHTZZPHEAHKIBY-BQYQJAHWSA-N |
SMILES |
C[Si](C)(C)CC=CC[Si](C)(C)C |
Isomerische SMILES |
C[Si](C)(C)C/C=C/C[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)CC=CC[Si](C)(C)C |
Synonyme |
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















